Cas no 1412905-42-0 (Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, is a boronic ester derivative of benzamide with significant utility in synthetic organic chemistry. The incorporation of a fluorine substituent and a pinacol boronate group enhances its reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. The tetramethyl dioxaborolane moiety ensures improved stability and handling compared to free boronic acids. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of aromatic frameworks is required. Its well-defined structure and consistent purity make it a reliable reagent for advanced synthetic applications.
Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
1412905-42-0 structure
Product name:Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No:1412905-42-0
MF:C13H17BFNO3
MW:265.0883872509
MDL:MFCD18730404
CID:5169916
PubChem ID:99738340

Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 5-Carbamoyl-2-fluorobenzeneboronic acid pinacol ester
    • 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
    • A1-16984
    • MFCD18730404
    • G70318
    • 4-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE
    • 1412905-42-0
    • MDL: MFCD18730404
    • Inchi: 1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17)
    • InChI Key: RBEAFMIZDXOHAT-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C1=CC=C(F)C(B2OC(C)(C)C(C)(C)O2)=C1

Computed Properties

  • Exact Mass: 265.1285517g/mol
  • Monoisotopic Mass: 265.1285517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų

Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRB002-250mg
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
1412905-42-0 95%
250mg
¥369.0 2024-04-24
1PlusChem
1P01T1CJ-5g
4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
1412905-42-0 98%
5g
$623.00 2024-06-21
Ambeed
A1249055-250mg
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
1412905-42-0 98%
250mg
$83.0 2024-04-24
Ambeed
A1249055-5g
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
1412905-42-0 98%
5g
$756.0 2024-04-24
abcr
AB391804-1g
5-Carbamoyl-2-fluorobenzeneboronic acid pinacol ester, 96%; .
1412905-42-0 96%
1g
€304.00 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRB002-1g
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
1412905-42-0 95%
1g
¥996.0 2024-04-24
1PlusChem
1P01T1CJ-1g
4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
1412905-42-0 98%
1g
$174.00 2024-06-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRB002-5g
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
1412905-42-0 95%
5g
¥3597.0 2024-04-24
1PlusChem
1P01T1CJ-250mg
4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
1412905-42-0 98%
250mg
$67.00 2024-06-21
abcr
AB391804-1 g
5-Carbamoyl-2-fluorobenzeneboronic acid pinacol ester, 96%; .
1412905-42-0 96%
1g
€406.00 2023-04-25

Additional information on Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

The compound Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) with CAS No. 1412905-42-0 is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a benzamide backbone with a fluorine substituent and a bulky dioxaborolane group. The presence of these functional groups makes it an intriguing candidate for various applications in drug discovery and advanced materials.

The benzamide moiety serves as the core structure of this compound, providing a rigid aromatic framework that is essential for stabilizing the molecule. The fluorine atom at the para position introduces electronic effects that can modulate the reactivity and bioavailability of the compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance drug-like properties such as lipophilicity and metabolic stability.

One of the most notable features of this compound is the dioxaborolane group attached at the meta position of the benzene ring. This group is a derivative of dioxaborole, a five-membered ring containing boron and oxygen atoms. The tetramethyl substitution on the dioxaborolane ring imparts steric bulk to the molecule, which can influence its conformational flexibility and interaction with biological targets. Recent studies have highlighted the importance of such bulky groups in controlling the stereochemistry and selectivity of molecular interactions.

The synthesis of Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) involves a multi-step process that typically begins with the preparation of the dioxaborolane precursor. This precursor is then subjected to nucleophilic substitution or coupling reactions to introduce the benzamide functionality. The use of transition metal catalysts has been shown to significantly improve the efficiency and yield of these reactions. For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing such complex molecules.

In terms of applications, this compound has potential uses in drug discovery programs targeting various disease states. The combination of fluorine substitution and bulky dioxaborolane groups makes it an ideal candidate for exploring interactions with G-protein coupled receptors (GPCRs) or other membrane-bound proteins. Recent advancements in computational chemistry have enabled researchers to model these interactions with unprecedented accuracy, providing valuable insights into lead optimization strategies.

Moreover, this compound has shown promise in materials science applications. Its rigid structure and functional groups make it suitable for use as a building block in supramolecular chemistry or as a component in advanced polymers. Researchers have recently explored its potential as a ligand in metal-organic frameworks (MOFs), where it can contribute to enhanced stability and selectivity in gas storage applications.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have demonstrated that under certain conditions, such as UV light exposure or enzymatic degradation, this compound undergoes fragmentation reactions that reduce its persistence in natural systems. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.

In conclusion,Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) stands out as a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structural features and functional groups make it an attractive target for further research and development.

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Amadis Chemical Company Limited
(CAS:1412905-42-0)Benzamide, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
A1131056
Purity:99%/99%
Quantity:1g/5g
Price ($):195.0/680.0